5H-cyclopenta[b]pyridin-7(6H)-one
Overview
Description
5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that contains a fused ring system consisting of a cyclopentane ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 5H-cyclopenta[b]pyridin-7(6H)-one, also known as 5,6-Dihydrocyclopenta[b]pyridin-7-one, is carbon steel (CS) . This compound is employed as a novel inhibitor for carbon steel corrosion .
Mode of Action
The compound interacts with its target, carbon steel, by forming an adsorption film on the steel interface . This film is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption . The heteroatoms and conjugated bonds might offer the electron lone pair and form a coordinate bond with vacant d-orbital on the metal interface (i.e., chemisorption) .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. The adsorption films can successfully retard the attack of corrosive medium . The efficacy of the molecules correlates well with their structures, and this protection was attributed to their adsorption on the CS surface .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s adsorption properties . The adsorption of the compound derivatives on the CS interface follows the Langmuir isotherm model, including physisorption and chemisorption .
Result of Action
The result of the compound’s action is a significant reduction in carbon steel corrosion. The compound exhibits mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of the compound .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of a corrosive medium (e.g., molar H2SO4 medium) and the temperature . The compound’s corrosion protection efficiency lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, the medium temperature, etc .
Preparation Methods
The synthesis of 5H-cyclopenta[b]pyridin-7(6H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction typically takes place in an ethanol solvent to produce high-purity cyclopentanpyridine derivatives .
Chemical Reactions Analysis
5H-cyclopenta[b]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
5H-cyclopenta[b]pyridin-7(6H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors for various biological targets, making them useful in drug discovery and development.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
5H-cyclopenta[b]pyridin-7(6H)-one can be compared with other similar heterocyclic compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound has a similar fused ring system but lacks the carbonyl group present in this compound.
2,3-Cyclopentenopyridine: Another related compound with a fused ring system, but with different substitution patterns and chemical properties.
Properties
IUPAC Name |
5,6-dihydrocyclopenta[b]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJQRMXUOTWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452889 | |
Record name | 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31170-78-2 | |
Record name | 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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